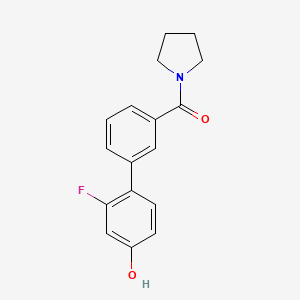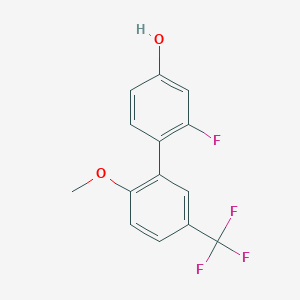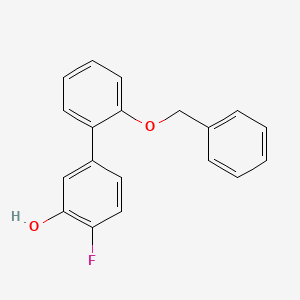
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% (5-DMF-2FP) is a widely used compound in scientific research. It is an organofluorine compound that is used as a reagent in organic synthesis. 5-DMF-2FP is commonly used as a catalyst in various reactions and is used as an intermediate in the synthesis of various compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. 5-DMF-2FP has been extensively studied and many of its properties have been determined. In
Mécanisme D'action
The mechanism of action of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is not fully understood. However, it is known that the compound acts as a catalyst in various reactions. It is believed that the fluorine atom in the compound acts as a nucleophile, allowing it to react with other molecules. This allows the compound to be used as a catalyst in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% are not fully understood. However, it is known that the compound does not have any significant toxic effects on humans. In addition, it has been found to be non-irritating to the skin and eyes. Furthermore, it has been found to be non-mutagenic and non-carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has several advantages and limitations when used in laboratory experiments. One of the main advantages of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is its low toxicity. This makes it a safe reagent to use in laboratory experiments. In addition, it is relatively inexpensive and readily available. Furthermore, the compound is relatively stable and can be stored for long periods of time without significant degradation.
However, there are some limitations to using 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% in laboratory experiments. One of the main limitations is that the compound is not very soluble in water, which can limit its use in aqueous solutions. In addition, the compound is not very reactive, which can limit its use in certain reactions.
Orientations Futures
The future directions of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% research include further investigation into its biochemical and physiological effects, as well as its potential use in the synthesis of new compounds. In addition, further research into the mechanism of action of the compound could lead to the development of new catalysts and reagents. Additionally, further research into the use of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% in the synthesis of polymers could lead to the development of new materials with improved properties. Finally, further research into the safety and toxicity of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% could lead to its use in the production of new pharmaceuticals and agrochemicals.
Méthodes De Synthèse
The synthesis of 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is a multistep process. The first step involves the reaction of 2-fluoroaniline with dimethyl sulfate in the presence of a base such as sodium hydroxide. This reaction produces the intermediate, 5-(2-N,N-dimethylsulfamoylphenyl)-2-fluorophenol, which is then reacted with an acid such as hydrochloric acid to yield 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95%. The reaction is typically carried out at room temperature and is relatively straightforward.
Applications De Recherche Scientifique
5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% is widely used as a reagent in organic synthesis. It is used as a catalyst in various reactions and is used as an intermediate in the synthesis of various compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. 5-(2-N,N-Dimethylsulfamoylphenyl)-2-fluorophenol, 95% has also been used in the synthesis of organofluorine compounds and as a reagent in the preparation of various polymers.
Propriétés
IUPAC Name |
2-(4-fluoro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)14-6-4-3-5-11(14)10-7-8-12(15)13(17)9-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHWSBIIALODRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














